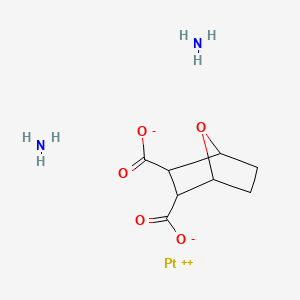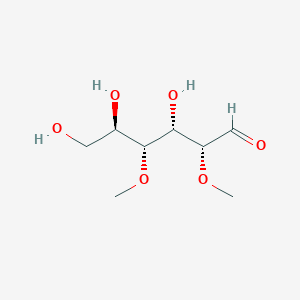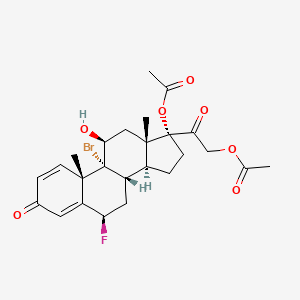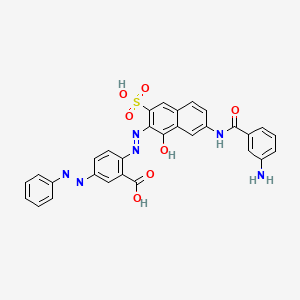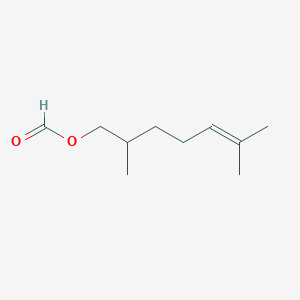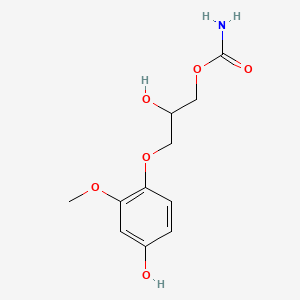
3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymethocarbamol is a derivative of methocarbamol, a centrally acting muscle relaxant. Methocarbamol is commonly used to treat muscle spasms and discomfort associated with acute musculoskeletal conditions. 4-Hydroxymethocarbamol retains the core structure of methocarbamol but includes a hydroxyl group, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethocarbamol can be achieved through several methods. One common approach involves the hydroxylation of methocarbamol. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of 4-Hydroxymethocarbamol may involve large-scale hydroxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxymethocarbamol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to methocarbamol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to methocarbamol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethocarbamol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Explored for its muscle relaxant properties and potential therapeutic applications in treating muscle spasms and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-Hydroxymethocarbamol is thought to be similar to that of methocarbamol, involving central nervous system depression. It may act by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle fibers. The hydroxyl group may influence its binding affinity and specificity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Guaifenesin: A related compound with expectorant properties.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Uniqueness
4-Hydroxymethocarbamol is unique due to the presence of the hydroxyl group, which may enhance its solubility, reactivity, and potential biological activity compared to methocarbamol. This modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
29541-95-5 |
|---|---|
Molekularformel |
C11H15NO6 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
[2-hydroxy-3-(4-hydroxy-2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO6/c1-16-10-4-7(13)2-3-9(10)17-5-8(14)6-18-11(12)15/h2-4,8,13-14H,5-6H2,1H3,(H2,12,15) |
InChI-Schlüssel |
IWSVCSXGAQOZED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)OCC(COC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



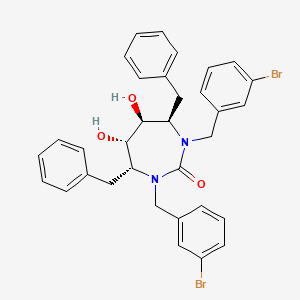
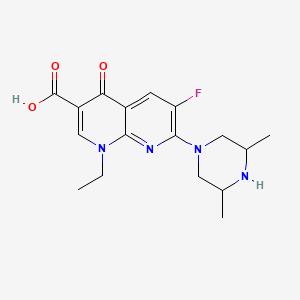
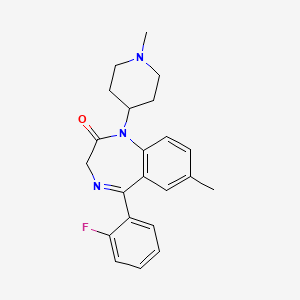
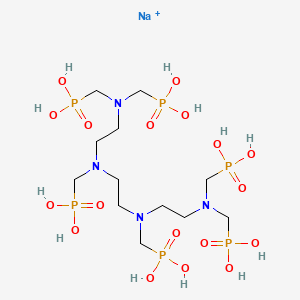
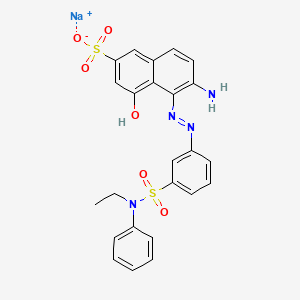
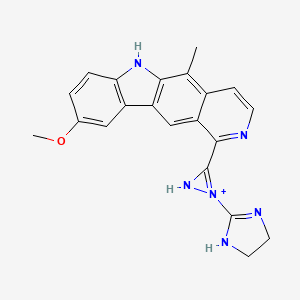
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
